Antimycobacterial Potency: 4‑Methylphenoxy vs. Unsubstituted Phenoxy PAB Analogues
In the phenoxyalkylbenzimidazole series bearing a 2‑ethyl‑6‑methyl‑1H‑benzimidazole core, the 4‑methylphenoxy analogue (IDR‑0357444) exhibits an MIC₉₉ of 1.6 ± 0.2 μM against M. tuberculosis H37Rv in liquid culture, representing a 3.3‑fold improvement over the unsubstituted phenoxy analogue (IDR‑0257287, MIC₉₉ = 5.2 ± 1.9 μM). The corresponding 4‑methylphenylthioether (IDR‑0357448) is 2.8‑fold less active than the 4‑methylphenoxy ether (MIC₉₉ = 4.5 ± 0.8 μM). These data establish that the 4‑methylphenoxy ether linkage confers intermediate potency within the three‑carbon‑tethered PAB subclass [1]. Caution: the published data are for the 2‑ethyl‑6‑methyl‑benzimidazole scaffold; direct measurements on the unsubstituted benzimidazole (CAS 615279-20-4) are not publicly available, and this comparison is therefore tagged as class‑level inference.
| Evidence Dimension | MIC₉₉ against M. tuberculosis H37Rv (liquid culture) |
|---|---|
| Target Compound Data | 1.6 ± 0.2 μM (4‑methylphenoxy analogue on 2‑ethyl‑6‑methyl‑1H‑benzimidazole scaffold; IDR‑0357444) |
| Comparator Or Baseline | Unsubstituted phenoxy analogue IDR‑0257287: 5.2 ± 1.9 μM; 4‑methylphenylthioether IDR‑0357448: 4.5 ± 0.8 μM |
| Quantified Difference | 3.3‑fold more potent than unsubstituted phenoxy; 2.8‑fold more potent than 4‑methylphenylthioether |
| Conditions | M. tuberculosis H37Rv, liquid culture MIC₉₉ assay; values are mean of two independent experiments ± SD |
Why This Matters
For researchers procuring a PAB scaffold for antitubercular SAR expansion, the 4‑methylphenoxy substitution offers a balanced potency–selectivity profile that differs quantitatively from both the simpler phenoxy and the thioether alternatives.
- [1] Chandrasekera, N. S.; et al. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infect. Dis. 2017, 3 (12), 898–916. https://doi.org/10.1021/acsinfecdis.7b00112. View Source
